2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine is a heterocyclic amine compound with the molecular formula C14H26N2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine typically involves the reaction of 2-pyridinemethanamine with 2-ethylhexan-1-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents such as bromoethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-2-pyridinemethanamine
- 2-(pyridin-2-yl)ethan-1-amine
- N,N-bis(2-pyridinylmethyl)ethane-1,2-diamine
Uniqueness
2-Ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an ethylhexyl chain makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Eigenschaften
Molekularformel |
C14H24N2 |
---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C14H24N2/c1-3-5-8-13(4-2)11-15-12-14-9-6-7-10-16-14/h6-7,9-10,13,15H,3-5,8,11-12H2,1-2H3 |
InChI-Schlüssel |
NXQKSYDDMDZBNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.